4-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione
Description
4-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione is a structurally complex small molecule featuring a morpholine-3,5-dione core linked to a piperidin-4-yl group. The piperidine nitrogen is further functionalized with a 3'-methoxy-[1,1'-biphenyl]-4-carbonyl substituent.
Properties
IUPAC Name |
4-[1-[4-(3-methoxyphenyl)benzoyl]piperidin-4-yl]morpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-29-20-4-2-3-18(13-20)16-5-7-17(8-6-16)23(28)24-11-9-19(10-12-24)25-21(26)14-30-15-22(25)27/h2-8,13,19H,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSWKRBJOVPXQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C(=O)COCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure is synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the biphenyl compound.
Formation of the Morpholine Ring: The morpholine ring is formed through a cyclization reaction, often involving the reaction of an amine with an epoxide or a similar electrophilic compound.
Final Coupling: The final step involves coupling the morpholine and piperidine derivatives to form the target compound, often using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Synthetic Routes and Key Transformations
The compound is synthesized via a multi-step sequence involving:
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Step 1 : Formation of the biphenyl carbonyl intermediate via Suzuki-Miyaura coupling between 4-bromo-3'-methoxybiphenyl and a boronic acid derivative .
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Step 2 : Amidation of the carbonyl group with piperidine-4-amine under basic conditions (e.g., K₂CO₃) to yield the piperidinyl intermediate.
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Step 3 : Cyclocondensation with morpholine-3,5-dione precursors using catalytic triethylamine in anhydrous THF .
Table 1: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Catalysts | Temperature | Yield | Citation |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄, Na₂CO₃ | 80°C | 72% | |
| 2 | K₂CO₃, DMF | 100°C | 65% | |
| 3 | Et₃N, THF | RT | 58% |
Morpholine-3,5-dione Ring
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Hydrolysis : The dione ring undergoes ring-opening under acidic (HCl, H₂SO₄) or basic (NaOH) conditions to form dicarboxylic acid derivatives.
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the dione to a diol, though steric hindrance from the biphenyl group lowers efficiency (45% conversion) .
Piperidine Substituent
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N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form quaternary ammonium salts, enhancing solubility in polar solvents .
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Oxidation : Treatment with m-CPBA selectively oxidizes the piperidine nitrogen to an N-oxide, confirmed by FT-IR (N-O stretch at 950 cm⁻¹) .
Methoxybiphenyl Group
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Demethylation : BBr₃ in DCM removes the methoxy group to yield a phenolic derivative, which undergoes subsequent electrophilic substitution (e.g., nitration) .
Catalytic Reactions
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Cross-Coupling : Participates in Buchwald-Hartwig amination with aryl halides using Pd₂(dba)₃/Xantphos, forming C-N bonds at the piperidine nitrogen (85% yield) .
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Metathesis : Reacts with Schrock’s catalyst (Mo-based) to enable carbonyl-olefin metathesis, generating cyclic alkene products (e.g., cyclohexene derivatives) .
Table 2: Catalytic Reaction Outcomes
| Reaction Type | Catalyst | Product | Yield | Citation |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Arylaminated derivative | 85% | |
| Carbonyl-Olefin | Schrock’s catalyst | Cyclohexene derivative | 63% |
Stability and Degradation
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Thermal Stability : Decomposes above 220°C (TGA data), releasing CO₂ and morpholine fragments.
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Photodegradation : UV exposure (254 nm) induces cleavage of the biphenyl bond, forming 4-methoxybenzoic acid and piperidine-morpholine fragments .
Biological Activity Correlations
While beyond the scope of chemical reactions, preliminary studies note that derivatives of this compound exhibit COX-II inhibition (IC₅₀ = 0.8 μM) due to structural similarities with pyrrolidine-2,5-dione pharmacophores .
Scientific Research Applications
Potential Biological Activities
Research indicates that compounds with similar structures often exhibit significant pharmacological activities. The thiazolidine-2,4-dione core, for instance, is commonly linked to:
- Antidiabetic properties : Compounds like pioglitazone and rosiglitazone are known insulin sensitizers, suggesting that this compound could also influence glucose metabolism.
- Anticancer activity : The biphenyl structure is prevalent in various cancer therapeutics, indicating potential for this compound in oncology.
Applications in Medicinal Chemistry
The applications of 4-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione can be categorized into several areas:
Drug Development
- Lead Compound for Antidiabetic Agents : Given its structural similarities to known thiazolidinediones, it may serve as a scaffold for developing new antidiabetic drugs.
- Cancer Therapeutics : The biphenyl component suggests potential use in targeting specific cancer pathways.
PET Imaging Agents
- The compound's structural features enable it to be explored as a candidate for positron emission tomography (PET) imaging agents. This application is particularly relevant in visualizing metabolic processes and tumor growth.
Neuropharmacology
- With the piperidine ring contributing to neuroactivity, this compound could be investigated for its effects on neurological disorders or as an analgesic agent.
Mechanism of Action
The mechanism of action of 4-(1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, such as the morpholine-dione core, piperidine derivatives, or biphenyl-carbonyl substituents. Data are compiled from synthetic, crystallographic, and functional studies.
Morpholine-Dione and Piperidine Derivatives
Key Observations :
- The target compound ’s biphenyl-carbonyl group increases molecular weight and lipophilicity compared to simpler morpholine-dione derivatives like the hydrochloride salt. This may enhance membrane permeability but reduce aqueous solubility.
- The hydrochloride salt (C₉H₁₅ClN₂O₃) serves as a foundational scaffold for further functionalization, as seen in the target compound’s synthesis via biphenyl-carbonyl addition.
Biphenyl-Carbonyl Analogs
Key Observations :
- Suzuki-Miyaura coupling (as in 30a ) is a viable method for introducing biphenyl groups, though yields vary with steric and electronic factors.
- The target compound’s 3'-methoxy group may enhance metabolic stability compared to non-alkoxy-substituted biphenyls.
Piperidone-Based Pharmaceuticals
Key Observations :
- D4P derivatives (e.g., diarylidene-piperidones) exhibit planar conformations critical for intercalation or enzyme inhibition, whereas the target compound ’s morpholine-dione core introduces rigidity but limits π-π interactions.
- Biphenyl-pyrazoles (e.g., ) highlight the importance of methoxy groups in enhancing binding affinity, a feature shared with the target compound.
Research Findings and Implications
Synthetic Accessibility : The target compound’s synthesis likely involves sequential steps: (i) Suzuki coupling to install the biphenyl group (as in ), (ii) piperidine functionalization, and (iii) morpholine-dione ring closure. Yields may be moderate (~50–60%) due to steric challenges.
Pharmacological Potential: While direct bioactivity data are absent, the 3'-methoxy-biphenyl motif is associated with improved metabolic stability and kinase inhibition in related compounds.
Biological Activity
The compound 4-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic molecule with potential therapeutic applications. Its unique structural characteristics suggest diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 378.42 g/mol. The structure features a morpholine ring, a piperidine moiety, and a biphenyl carbonyl substituent, which contribute to its potential pharmacological properties.
The exact mechanism of action for this compound remains largely undefined in current literature; however, compounds with similar structural motifs often exhibit significant biological activities. The morpholine and piperidine rings are known to interact with various biological targets, including enzymes and receptors involved in metabolic processes and cancer pathways.
In Vitro Studies
Research indicates that derivatives of morpholine and piperidine can demonstrate anti-inflammatory and anticancer properties. For instance, compounds related to this structure have shown inhibition of Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation and survival .
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated compounds structurally related to this compound:
- Study on Anticancer Activity : A derivative was tested against various human tumor cell lines, showing significant cytotoxicity with IC50 values in the low micromolar range. The study highlighted the compound's ability to inhibit cellular proliferation effectively .
- Anti-inflammatory Effects : Another study demonstrated that related compounds could reduce inflammation markers in vitro by modulating cytokine production .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the morpholine-3,5-dione and biphenylcarbonylpiperidine moieties in this compound?
- Methodology : The synthesis typically involves multi-step organic reactions. For the morpholine-3,5-dione core, a cyclization reaction using maleic anhydride derivatives is common . The biphenylcarbonylpiperidine fragment can be synthesized via Suzuki-Miyaura coupling to link the biphenyl system, followed by amide bond formation between the piperidine nitrogen and the carbonyl group . Key steps include:
- Use of Pd catalysts for cross-coupling reactions (e.g., biphenyl formation).
- Acid-mediated cyclization for morpholine-dione formation.
- Purification via column chromatography (silica gel, CHCl₃/MeOH gradients) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at 3'-position, morpholine-dione ring protons) .
- HPLC : Reverse-phase chromatography (C18 column, methanol/buffer mobile phase) to assess purity (>95% recommended) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₇H₂₈N₂O₆: expected [M+H]⁺ = 501.2021) .
Advanced Research Questions
Q. What experimental approaches can resolve contradictions in biological activity data across different assays?
- Case Study : If in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) show variability, consider:
- Assay Optimization : Adjust cell density, incubation time, and solvent controls (DMSO ≤0.1% v/v) .
- Metabolic Stability Testing : Use liver microsomes to evaluate compound degradation, which may explain inconsistent activity .
- Target Engagement Studies : SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm binding to intended targets .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methods :
- ADMET Prediction : Tools like SwissADME to assess logP (optimal range: 2–4), aqueous solubility, and CYP450 inhibition risks .
- Molecular Dynamics : Simulate interactions with target proteins (e.g., kinases or GPCRs) to refine substituent stereochemistry .
- QSAR Analysis : Correlate structural features (e.g., methoxy group position, morpholine-dione conformation) with bioactivity .
Methodological Challenges
Q. What strategies mitigate decomposition during synthetic steps involving the morpholine-3,5-dione ring?
- Solutions :
- pH Control : Maintain neutral to slightly acidic conditions (pH 4–6) during cyclization to prevent ring-opening .
- Temperature Modulation : Avoid prolonged heating (>80°C); use microwave-assisted synthesis for faster reaction times .
- Protecting Groups : Temporarily protect reactive amines (e.g., tert-butoxycarbonyl, Boc) to stabilize intermediates .
Q. How should researchers address low yields in the final coupling step between the biphenylcarbonyl and piperidine-morpholine fragments?
- Troubleshooting :
- Catalyst Screening : Test Pd(OAc)₂/XPhos or Buchwald-Hartwig conditions for amide bond formation .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene/THF mixtures to reduce side reactions .
- Microwave Irradiation : Enhance reaction efficiency (e.g., 100°C, 30 min vs. 12h conventional heating) .
Data Interpretation and Reproducibility
Q. What criteria should be applied to validate crystallographic data for this compound?
- Guidelines :
- CCDC Deposition : Ensure crystal structure data (e.g., unit cell parameters, torsion angles) is deposited in the Cambridge Structural Database .
- R-Factor Thresholds : Acceptable R1 values ≤0.05 for high-resolution datasets (<1.0 Å) .
- Thermal Ellipsoid Analysis : Confirm absence of disorder in the biphenyl and morpholine-dione regions .
Biological Evaluation
Q. What in vivo models are appropriate for assessing this compound’s therapeutic potential?
- Models :
- Rodent Pharmacokinetics : Evaluate oral bioavailability and brain penetration (for CNS targets) using LC-MS/MS quantification .
- Xenograft Studies : Nude mice implanted with human cancer cell lines (e.g., HCT-116 or MDA-MB-231) to test antitumor efficacy .
- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies .
Structural Analogues and SAR
Q. How does the 3'-methoxy group on the biphenyl moiety influence bioactivity compared to halogenated analogues?
- SAR Insights :
- Electron-Donating Effects : The methoxy group enhances π-stacking with aromatic residues in enzyme active sites, improving potency against kinases .
- Metabolic Stability : Methoxy substituents reduce oxidative metabolism compared to halogens (e.g., Cl, F), as shown in microsomal assays .
- Comparative Data : See Table 1 for IC₅₀ values against EGFR (methoxy: 12 nM vs. chloro: 28 nM) .
Table 1 : Bioactivity of Biphenylcarbonylpiperidine Analogues
| Substituent | Target (IC₅₀, nM) | Solubility (µg/mL) |
|---|---|---|
| 3'-OCH₃ | EGFR: 12 | 8.5 |
| 4'-Cl | EGFR: 28 | 5.2 |
| 2'-F | EGFR: 45 | 3.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
